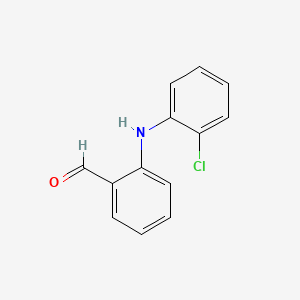

2-((2-Chlorophenyl)amino)benzaldehyde

Übersicht

Beschreibung

2-((2-Chlorophenyl)amino)benzaldehyde is a chemical compound with the molecular formula C13H10ClNO. Its average mass is 231.678 Da and its monoisotopic mass is 231.045090 Da .

Molecular Structure Analysis

The molecular structure of 2-((2-Chlorophenyl)amino)benzaldehyde consists of two aromatic rings linked by an aliphatic three-carbon chain . The compound has conjugated double bonds with absolute delocalization and two aromatic rings that possess a π-electron system .Physical And Chemical Properties Analysis

2-((2-Chlorophenyl)amino)benzaldehyde is a compound with the molecular formula C13H10ClNO. Its average mass is 231.678 Da and its monoisotopic mass is 231.045090 Da .Wissenschaftliche Forschungsanwendungen

2-((4-Substituted phenyl)amino) benzaldehyde, closely related to 2-((2-Chlorophenyl)amino)benzaldehyde, is significant as an intermediate in synthesizing anticancer drug intermediates. A high-efficiency synthetic method for similar compounds was developed, with a total yield of 59.49% (Yongli Duan et al., 2017).

In a study on substituted 2-aminothiophenols as fluorogenic reagents for aromatic aldehydes, these compounds showed selective reactions with aromatic aldehydes, including benzaldehyde derivatives, indicating potential applications in spectrofluorimetry and liquid chromatography (H. Nohta et al., 1993).

Benzaldehyde, an important chemical with applications in various industries, can be synthesized using a mesoporous Ti-SBA-15 catalyst treated with chlorosulfonic acid. This process shows a threefold increase in oxidative properties, indicating potential industrial applications (Rajesh Sharma et al., 2012).

A study on the conjugate addition−aldol-dehydration reaction between α,β-unsaturated aldehydes and 2-N-protected amino benzaldehydes highlights the synthesis of useful 1,2-dihydroquinolines, demonstrating another application in complex organic synthesis (Hao Li et al., 2007).

In pharmaceutical research, (S)-methyl 2-amino-2-(2-chlorophenyl)acetate, derived from 2-amino-2-(2-chlorophenyl) acetic acid, plays a crucial role in the synthesis of Clopidogrel bisulfate, indicating its importance in drug development (Hu Jia-peng, 2012).

Eigenschaften

IUPAC Name |

2-(2-chloroanilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-6-2-4-8-13(11)15-12-7-3-1-5-10(12)9-16/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAHPDZFLSFYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20698322 | |

| Record name | 2-(2-Chloroanilino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Chlorophenyl)amino)benzaldehyde | |

CAS RN |

71758-44-6 | |

| Record name | 2-(2-Chloroanilino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (1S,10S,15R,17S,18S)-17-ethyl-10-hydroxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4,6,8-tetraene-1-carboxylate](/img/structure/B579916.png)